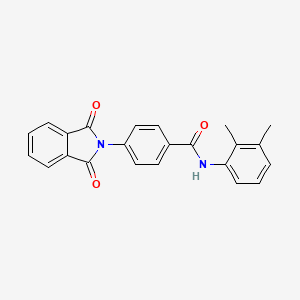

N-(2,3-二甲苯基)-4-(1,3-二氧代异吲哚啉-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a benzamide derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related benzamide derivatives and compounds with 1,3-dioxoisoindolin-2-yl units have been synthesized and characterized, indicating the relevance of this class of compounds in scientific research .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions or direct polycondensation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions , while optically active polyamides with 1,3-dioxoisoindolin-2-yl pendent groups were prepared by direct polycondensation . These methods suggest that the synthesis of N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide could potentially be achieved through similar synthetic routes.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR analyses . These techniques provide detailed information about the geometric parameters and the crystal packing of the compounds. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using X-ray diffraction, revealing a network of N-H…O hydrogen bonds .

Chemical Reactions Analysis

Benzamide derivatives can exhibit interesting chemical reactions, such as colorimetric sensing behavior in response to specific anions . The deprotonation-enhanced intramolecular charge transfer (ICT) mechanism is one such reaction that has been studied using UV-Vis and NMR titration experiments, along with density functional theory (DFT) calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives and related compounds include solubility in polar organic solvents, thermal stability, and specific rotation . These properties are influenced by the presence of functional groups and the overall molecular structure. For example, the bulky pendent groups in some polyamides disrupt interchain and intrachain interactions, enhancing solubility .

科学研究应用

抗癌和抗氧化活性

与 N-(2,3-二甲苯基)-4-(1,3-二氧代异吲哚啉-2-基)苯甲酰胺 结构相似的化合物已被合成并评估其抗癌和抗氧化活性。例如,N-(苯并[d]恶唑-2-基)-2-(7-或 5-取代-2-氧代吲哚啉-3-亚烷基) 肼基甲酰胺的衍生物使用 MTT 测定法显示出对各种癌细胞系(包括 HeLa、IMR-32 和 MCF-7)的生长具有剂量依赖性抑制作用。这些化合物还能有效清除自由基,突出了它们作为抗氧化剂的潜力 (古迪帕蒂、安雷迪和曼达,2011 年)。

除草活性

另一项研究途径涉及调查苯甲酰胺衍生物的潜在农业用途。二甲基丙炔基苯甲酰胺已被确定为一组新的除草剂,对一年生和多年生禾本科植物有效,表明它们在牧草豆科植物、某些草坪草和栽培作物中的应用 (维斯特、西罗维蒂和霍罗姆,1970 年)。

抗惊厥活性

类似苯甲酰胺化合物的抗惊厥特性也得到了广泛的研究。例如,4-氨基-N-(2,6-二甲苯基)苯甲酰胺在动物模型中显示出有效的抗惊厥活性,与现有的抗癫痫药物相比具有优势。它在最大电休克癫痫 (MES) 模型中显示出疗效,表明其作为癫痫治疗剂的潜力 (克拉克,1988 年)。

分子对接和药代动力学

对苯甲酰胺衍生物的研究延伸到虚拟筛选、分子对接和药代动力学表征。例如,针对尿激酶受体 (uPAR) 的研究确定了对乳腺肿瘤转移具有良好活性的化合物,展示了此类化合物在癌症治疗中的应用 (王等人,2011 年)。

材料科学应用

除了药理学应用之外,还已在材料科学中探索了具有 1,3-二氧代异吲哚啉-2-基的苯甲酰胺衍生物。例如,含有 2-(4-硝基-1,3-二氧代异吲哚啉-2-基)琥珀酸的光学活性聚酰胺表现出独特的性质,例如在极性有机溶剂中具有高溶解性和热稳定性,表明它们在先进材料中的用途 (法吉希、阿布萨拉和哈吉贝吉,2010 年)。

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-14-6-5-9-20(15(14)2)24-21(26)16-10-12-17(13-11-16)25-22(27)18-7-3-4-8-19(18)23(25)28/h3-13H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANFFIYSNKZCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)

![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)

![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2502807.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)

![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)